molecular formula C17H21BrN2O2 B2412927 N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197891-45-3

N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2412927
CAS No.: 2197891-45-3
M. Wt: 365.271
InChI Key: NYRROZOABYIMDH-UHFFFAOYSA-N
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Description

N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the bromophenyl-piperidine intermediate with an appropriate acylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-3-phenylpropanamide: Similar in structure but lacks the piperidine ring.

    N-(3-Bromophenyl)piperidine: Contains the piperidine ring but lacks the oxopropyl group.

Uniqueness

N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the combination of the bromophenyl group, piperidine ring, and oxopropyl group. This unique structure allows for specific interactions with biological targets, potentially leading to distinct pharmacological properties.

Properties

IUPAC Name

N-[3-[4-(3-bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-2-16(21)19-9-6-17(22)20-10-7-13(8-11-20)14-4-3-5-15(18)12-14/h2-5,12-13H,1,6-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRROZOABYIMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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